molecular formula C17H23ClN2O3S B2645378 N-(4-chlorobenzyl)-3-(cyclohexylsulfonyl)azetidine-1-carboxamide CAS No. 1797632-10-0

N-(4-chlorobenzyl)-3-(cyclohexylsulfonyl)azetidine-1-carboxamide

Cat. No. B2645378
CAS RN: 1797632-10-0
M. Wt: 370.89
InChI Key: DOGXVZXHJCMTLH-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-3-(cyclohexylsulfonyl)azetidine-1-carboxamide is a chemical compound that belongs to the class of azetidine carboxamides. This compound has gained significant attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

Polymer Chemistry and Organic Synthesis

  • The study on Activated Monomer Polymerization of an N-Sulfonylazetidine by Reisman et al. (2020) showcases the polymerization of N-sulfonylazetidine via ring-opening at temperatures >100 °C, leading to the formation of polymers with sulfonyl groups incorporated into the backbone. This research highlights the potential of N-sulfonylazetidines in polymer chemistry, particularly for creating materials with unique properties like semi-crystallinity and amorphous structures through specific reactions (Reisman, E. A. Rowe, Jennifer A. Jefcoat, & P. Rupar, 2020).

Medicinal Chemistry and Drug Design

  • In the realm of medicinal chemistry , the synthesis and biological evaluation of Schiff’s bases and 2-azetidinones as potential antidepressant and nootropic agents were explored by Thomas et al. (2016). The study indicated that specific substitutions on the aryl ring of azetidinones exhibit significant antidepressant and nootropic activities, suggesting the skeleton of 2-azetidinones as a promising framework for CNS active agents (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Antitubercular Agents

  • Research on novel antitubercular agents by Srinu et al. (2019) described the synthesis of 2-(4-chlorobenzylamino)-4-(cyclohexylmethylamino)-pyrimidine-5-carboxamide derivatives with significant activity against Mycobacterium tuberculosis. This study not only expands the chemical space of antitubercular agents but also provides insight into the molecular interactions with the enoyl-CoA hydratase binding site, affirming the potential of such compounds in tuberculosis treatment (Srinu, Parameshwar, Kali Charan, Srinivas, Koteswara Rao, Narendra Sharath Chandra, & Naresh Varma, 2019).

Heterocyclic Chemistry

  • The field of heterocyclic chemistry benefits from the synthesis of azetidinone derivatives as explored by Samadhiya, Sharma, & Srivastava (2013), who synthesized and characterized N-[3-(2-amino-5-nitrothiazolyl)-propyl]-4-(substitutedphenyl)-3-chloro-2-oxo-1-azetidine-carboxamide compounds. These derivatives were evaluated for their antibacterial, antifungal, antitubercular, and anti-inflammatory activities, highlighting the versatility of azetidinone derivatives in developing new therapeutic agents (Samadhiya, Sharma, & Srivastava, 2013).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-cyclohexylsulfonylazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O3S/c18-14-8-6-13(7-9-14)10-19-17(21)20-11-16(12-20)24(22,23)15-4-2-1-3-5-15/h6-9,15-16H,1-5,10-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGXVZXHJCMTLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-3-(cyclohexylsulfonyl)azetidine-1-carboxamide

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